3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI)
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Overview
Description
3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its structural complexity and the presence of both an amino group and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The cyclohexene ring is introduced through a series of cyclization reactions, often starting from a suitable diene or dienophile .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated synthesizers and controlled reaction conditions can optimize the production process, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce hydroxyl groups or form ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Boc2O, triethylamine, various nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in multi-step synthesis processes to selectively protect and deprotect the amino group as needed .
Comparison with Similar Compounds
1-(Boc-amino)cyclobutanecarboxylic acid: Similar in structure but with a cyclobutane ring instead of a cyclohexene ring.
N-Boc-1-aminocyclopentane carboxylic acid: Features a cyclopentane ring, offering different steric and electronic properties.
Uniqueness: 3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) is unique due to the presence of a cyclohexene ring, which introduces additional reactivity and potential for further functionalization. The combination of the Boc-protected amino group and the carboxylic acid group makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h5H,6-8H2,1-4H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRVAAFYUFUMGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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